3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl4-morpholinecarboxylate
CAS No.: 637746-92-0
Cat. No.: VC21427397
Molecular Formula: C26H27NO7
Molecular Weight: 465.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637746-92-0 |
|---|---|
| Molecular Formula | C26H27NO7 |
| Molecular Weight | 465.5g/mol |
| IUPAC Name | [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl] morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C26H27NO7/c1-2-4-18-13-19-23(15-22(18)34-26(29)27-7-11-30-12-8-27)33-16-20(25(19)28)17-5-6-21-24(14-17)32-10-3-9-31-21/h5-6,13-16H,2-4,7-12H2,1H3 |
| Standard InChI Key | SNSQZDUIHIQUFT-UHFFFAOYSA-N |
| SMILES | CCCC1=CC2=C(C=C1OC(=O)N3CCOCC3)OC=C(C2=O)C4=CC5=C(C=C4)OCCCO5 |
| Canonical SMILES | CCCC1=CC2=C(C=C1OC(=O)N3CCOCC3)OC=C(C2=O)C4=CC5=C(C=C4)OCCCO5 |
Introduction
The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl morpholinecarboxylate is a synthetic organic molecule with potential applications in pharmacology and medicinal chemistry. It belongs to a class of compounds characterized by complex aromatic and heterocyclic structures, which often exhibit bioactive properties.
Molecular Characteristics
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IUPAC Name: [3-(3,4-dihydro-2H-benzo[b] dioxepin-7-yl)-4-oxo-6-propylchromen-7-yl] morpholinecarboxylate .
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Structure:
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The compound contains a benzodioxepin moiety fused with a chromenone scaffold.
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A morpholine group is attached via a carboxylate linkage, contributing to its hydrophilic and steric properties.
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Chemical Identifiers
| Identifier Type | Value |
|---|---|
| PubChem CID | 1309643 |
| SMILES Notation | CCCC1=CC2=C(C=C1OC(=O)C3=CC=CO3)OC=C(C2=O)C4=CC5=C(C=C4)OCCCO5 |
| InChIKey | QIVDCGZGRINQRR-UHFFFAOYSA-N |
Synthesis Overview
The synthesis of this compound likely involves:
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Formation of the benzodioxepin ring system through cyclization reactions.
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Coupling of the chromenone scaffold with the benzodioxepin derivative.
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Introduction of the morpholinecarboxylate group via esterification or amidation reactions.
The precise synthetic pathway requires detailed experimental data, which is not directly available in the provided references.
Potential Applications
This compound's structural features suggest it may have applications in:
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Pharmacology:
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The chromenone core is commonly found in molecules with anti-inflammatory, antioxidant, or anticancer properties.
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The benzodioxepin moiety could enhance selectivity for specific biological targets.
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Morpholine derivatives are often explored for their solubility and bioavailability-enhancing effects.
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Drug Discovery:
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Its multi-ring structure and functional groups make it a candidate for high-throughput screening in drug libraries targeting enzymes or receptors.
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Research Gaps and Future Directions
To fully understand the potential of this compound:
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Detailed pharmacological studies are required to evaluate its activity against specific biological targets.
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Toxicological profiles need to be established to assess safety for therapeutic use.
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Structural optimization through SAR studies could enhance its potency and selectivity.
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